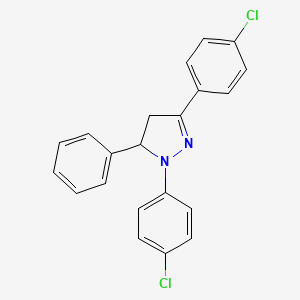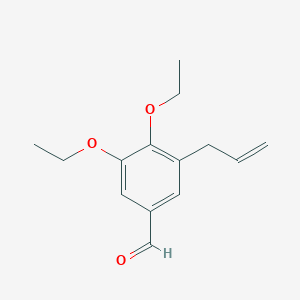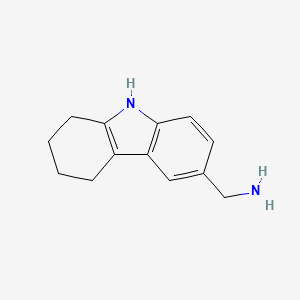
C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is a compound that is structurally related to carbazole derivatives. Carbazole itself is a heterocyclic aromatic organic compound, and its derivatives are known to possess a wide range of biological activities. The compound is likely to be of interest due to its potential pharmacological properties, particularly in the context of central nervous system (CNS) targeting drugs.
Synthesis Analysis
The synthesis of related carbazole derivatives has been explored in the context of developing prodrugs that target the CNS. For instance, the synthesis of 1-methyl-1,2,3,6-tetrahydropyridyl carbamate derivatives has been reported, which are designed to release (S)- and (R)-nordeprenyl upon metabolic activation by monoamine oxidase A and B . Although the specific synthesis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is not detailed, the methodologies used for similar compounds involve the formation of intermediates that can release the active drug molecule in the brain, where monoamine oxidases are abundant.
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by a tricyclic core consisting of two benzene rings fused on either side of a pyrrole ring. The compound of interest would have additional substituents on the carbazole core, which can significantly affect its chemical and pharmacological properties. The exact structure would determine the compound's ability to interact with biological targets, such as enzymes or receptors.
Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions, including oxidation and hydrolysis, especially when activated by enzymes such as monoamine oxidases. The metabolic pathway of related compounds involves the formation of dihydropyridinium intermediates that spontaneously hydrolyze to release the active drug molecule . This suggests that C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine could also be designed to undergo specific chemical reactions within the body to exert its therapeutic effects.
Physical and Chemical Properties Analysis
While the physical and chemical properties of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine are not directly reported, related carbazole derivatives have been studied for their electrochemical properties. For example, compounds bonded with carbazole groups have been synthesized and characterized using techniques such as FTIR, 1H NMR, and MALDI-TOF, and their electrochemical behavior has been investigated through cyclic voltammetry . These studies are crucial for understanding how such compounds behave under physiological conditions and can inform the design of drug delivery systems.
科学的研究の応用
Antitumor Applications
- Antitumor Activity : Temozolomide, an antitumor drug, has been synthesized using pathways involving intermediates related to C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine. This compound demonstrates significant antitumor properties (Wang et al., 1997).
Chemical Synthesis
- Synthesis of Complex Chemical Structures : The chemical has been used in the synthesis of various complex structures like pyrido[4,3-b]carbazole, contributing to diverse fields such as organic chemistry (Martinez & Joule, 1979).
Bacterial Biotransformation
- Bacterial Biotransformation Studies : Research has explored the bacterial transformation of derivatives of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine, indicating its relevance in understanding microbial interactions with organic compounds (Waldau et al., 2009).
Photophysics and Light Emitting Diodes
- Light Emitting Diode (LED) Applications : Compounds related to C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine have been used in the development of polymer light-emitting diodes, indicating its significance in photophysics and materials science (Cho et al., 2010).
Anticancer and Molecular Docking Studies
- Anticancer Research and Molecular Docking : New half-sandwich complexes containing derivatives of this chemical have shown potent inhibitory effects against breast cancer cells, highlighting its potential in anticancer research and drug development (Thangavel et al., 2016).
Antibacterial Properties
- Antibacterial Evaluation : Derivatives of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine have been synthesized and evaluated for their antibacterial properties against multi-drug resistant pathogens, indicating their potential in addressing antibiotic resistance (Saglam et al., 2021).
Solvent Sensitivity and Fluorescence Studies
- Solvent Sensitivity and Fluorescence : Research has focused on the photophysical characterization of compounds derived from C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine, demonstrating their sensitivity to solvent polarity and potential in fluorescence applications (Ghosh et al., 2013).
Safety And Hazards
The safety data sheets of related compounds such as ®-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride4, 2,3,4,9-tetrahydro-1H-carbazol-6-ylacetonitrile5, and 2,3,4,9-tetrahydro-1H-carbazol-6-ylacetic acid6 are available. These might provide some insights into the safety and hazards of “C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine”.
将来の方向性
Unfortunately, I couldn’t find any specific future directions for “C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine”. However, the study of related compounds and their applications could potentially guide future research directions.
Please note that this analysis is based on the available information and might not fully cover “C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine”. For a more comprehensive analysis, you might want to consult with a chemist or a chemical database.
特性
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4,8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKJSEIAGBEFTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390086 |
Source


|
| Record name | C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine | |
CAS RN |
76061-94-4 |
Source


|
| Record name | C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)
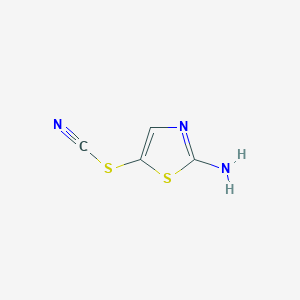
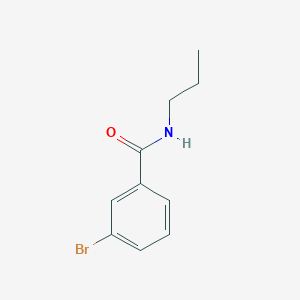
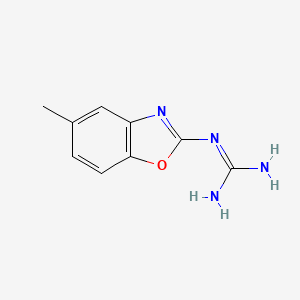
![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)
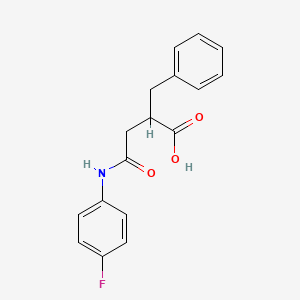
![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)
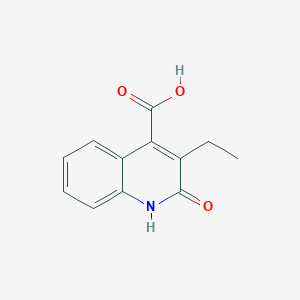
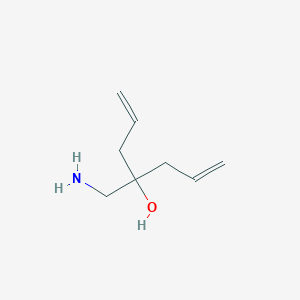
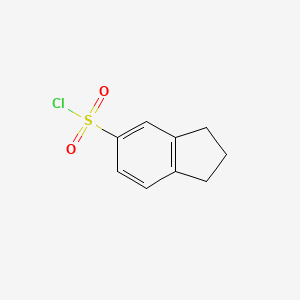
![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)
![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)
